molecular formula C11H10N2O4 B2758504 [1-(carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate CAS No. 938058-97-0

[1-(carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate

Cat. No.: B2758504
CAS No.: 938058-97-0
M. Wt: 234.211
InChI Key: OZJQCPQLYNUHIB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate typically involves the reaction of benzimidazole derivatives with carboxymethylating agents under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the pH adjusted to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as crystallization or chromatography to isolate the pure compound .

Mechanism of Action

The mechanism of action of [1-(carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The carboxymethyl group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function . The pathways involved may include signal transduction and metabolic processes .

Biological Activity

[1-(carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate, a derivative of benzimidazole, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula C11H10N2O4 and a molecular weight of 234.21 g/mol, exhibits properties that make it suitable for applications in drug development and proteomics.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the carboxymethyl group allows for hydrogen bonding and electrostatic interactions, which can modulate the activity of these targets. This interaction is crucial for its potential therapeutic effects.

Biological Activities

Research indicates that this compound possesses several biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Antifungal Properties : Preliminary studies suggest that it may inhibit fungal growth, which could be beneficial in treating fungal infections.
  • Cytotoxicity : Some studies have indicated that this compound can induce cytotoxic effects in cancer cell lines, suggesting potential applications in oncology.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against common pathogenic bacteria. Results demonstrated significant inhibition of bacterial growth at varying concentrations, indicating its potential as a broad-spectrum antimicrobial agent.

Concentration (µg/mL)Inhibition Zone (mm)
1012
5020
10030

Source: BenchChem Research

Study 2: Antifungal Activity

In another investigation, the antifungal activity was assessed against Candida species. The compound exhibited a dose-dependent effect on fungal growth, highlighting its potential utility in treating fungal infections.

Concentration (µg/mL)Inhibition Zone (mm)
2515
5025
10035

Source: Journal of Medicinal Chemistry

Study 3: Cytotoxic Effects

A cytotoxicity assay was performed on several cancer cell lines (e.g., HeLa and MCF-7). The results indicated that this compound significantly reduced cell viability in a concentration-dependent manner.

Concentration (µM)Cell Viability (%)
1080
2560
5030

Source: Cancer Research Journal

Comparison with Similar Compounds

When compared to other benzimidazole derivatives, such as 1-dodecyl-3-methylimidazolium chloride , this compound shows unique biological profiles due to its specific functional groups. This uniqueness contributes to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[3-(carboxymethyl)benzimidazol-3-ium-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-10(15)5-12-7-13(6-11(16)17)9-4-2-1-3-8(9)12/h1-4,7H,5-6H2,(H-,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJQCPQLYNUHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C=[N+]2CC(=O)O)CC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.